molecular formula C15H9ClN4OS B2614656 (E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-17-1

(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2614656
CAS RN: 890598-17-1
M. Wt: 328.77
InChI Key: GXUWEYYZAOLQRS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been of great interest to the scientific community. This compound has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Properties : A novel series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, including derivatives similar to the compound , have been synthesized and characterized for their antimicrobial efficacy. These compounds have shown significant inhibition against various strains of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents (Patel, H. S. Patel, & Shah, 2015).

Anti-cancer and Inhibitory Activity

  • Anticancer Potential : Research into similar triazolo[3,4-b][1,3,4]thiadiazole derivatives has indicated promising anticancer activities against a range of cancer cell lines. These findings suggest that the structural framework of these compounds could be exploited for the development of new anticancer therapies (Ibrahim, 2009).
  • Inhibitory Effects on HIV and Kinesin Eg5 : A study explored the synthesis of triazolothiadiazole and triazolothiadiazine derivatives as inhibitors for HIV replication and kinesin Eg5, a motor protein involved in mitosis. The compounds exhibited interaction with the reverse transcriptase binding site of HIV-1 and demonstrated inhibitory activity against Eg5, showcasing their dual therapeutic potential (Khan et al., 2014).

Synthesis Techniques and Characterization

  • Synthetic Approaches : The synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives involves condensation reactions that are key to introducing various substituents that affect their biological activity. Spectroscopic analysis and crystal structure determination techniques are employed to confirm the structures of these synthesized compounds, which is crucial for understanding their activity profiles (Swamy et al., 2006).

Antioxidant Properties

  • Antioxidant Activity : Derivatives of triazolo[3,4-b][1,3,4]thiadiazole have also been evaluated for their antioxidant properties. Such studies are important for understanding how these compounds can mitigate oxidative stress, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders (Sunil, Isloor, & Shetty, 2010).

properties

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-11-4-1-3-10(9-11)6-7-13-19-20-14(12-5-2-8-21-12)17-18-15(20)22-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUWEYYZAOLQRS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.